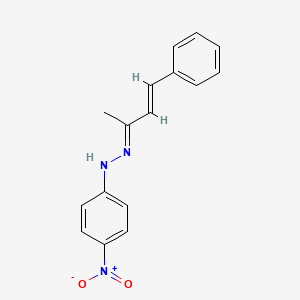

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone

説明

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of 4-phenyl-3-buten-2-one (a conjugated enone) with 4-nitrophenylhydrazine. The parent ketone, 4-phenyl-3-buten-2-one, is a plant metabolite whose levels fluctuate under environmental stress, such as drought, as observed in metabolomic studies . The hydrazone derivative introduces a 4-nitrophenyl group, which is known to enhance stability and bioactivity in similar compounds.

特性

CAS番号 |

34292-79-0 |

|---|---|

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC名 |

4-nitro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline |

InChI |

InChI=1S/C16H15N3O2/c1-13(7-8-14-5-3-2-4-6-14)17-18-15-9-11-16(12-10-15)19(20)21/h2-12,18H,1H3/b8-7+,17-13+ |

InChIキー |

YKLYFBYBGMTURT-UBFQYUKBSA-N |

異性体SMILES |

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |

正規SMILES |

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone typically involves the reaction of 4-Phenyl-3-buten-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

化学反応の分析

科学研究における用途

4-フェニル-3-ブテン-2-オン (4-ニトロフェニル)ヒドラゾンは、科学研究でいくつかの用途があります。

化学: 有機合成における試薬として、および反応機構の研究のための基質として使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。

医学: 生物活性を持つため、潜在的な治療用途について検討されています。

科学的研究の応用

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a substrate for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

4-フェニル-3-ブテン-2-オン (4-ニトロフェニル)ヒドラゾンの作用機序は、様々な分子標的との相互作用を含みます。この化合物は、生体分子中の求核部位と共有結合を形成し、その機能を変化させる可能性があります。 ニトロフェニル基は還元されて反応性の中間体を生成し、細胞成分と相互作用して様々な生化学的経路に影響を与える可能性があります .

類似化合物との比較

Comparison with Similar Hydrazone Derivatives

Structural Features

The target compound differs from other hydrazones primarily in its parent carbonyl structure. A comparative analysis is provided below:

Key Observations :

- The target compound’s enone system may confer unique electronic properties compared to aromatic aldehyde-derived hydrazones.

Key Observations :

- Acid catalysis (e.g., p-toluenesulfonic acid) in toluene is a standard method for aromatic hydrazones .

- Aqueous conditions are used for sugar-derived hydrazones, as seen in D-erythrose separation .

Antioxidant Activity:

- Compound 3a : Demonstrated strong radical scavenging (DPPH• and ABTS•+) and metal chelation, comparable to BHA/BHT.

- General Trend : Hydrazones with electron-withdrawing groups (e.g., nitro) show enhanced antioxidant capacity due to stabilization of radical intermediates .

Cytotoxic Activity:

- Compound 3c (4-nitrophenyl hydrazone) : Exhibited significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines.

- Quercetin-derived hydrazone : Potential PDE5 inhibition, suggesting vasodilatory effects akin to sildenafil.

Repellent Activity:

Key Observations :

- The 4-nitrophenyl group is associated with diverse bioactivities, including cytotoxicity and enzyme inhibition.

- The target compound’s enone backbone may synergize with the nitro group to enhance bioactivity, though experimental validation is needed.

Physical Properties

Limited data exist for the target compound, but analogous hydrazones provide benchmarks:

生物活性

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antiviral, antioxidant activities, and its potential applications in treating various diseases.

Chemical Structure and Properties

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is derived from the condensation of 4-nitrophenyl hydrazine with 4-phenyl-3-buten-2-one. Its structure can be represented as follows:

This compound exhibits a hydrazone functional group that is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of 4-phenyl-3-buten-2-one, including hydrazones, exhibit substantial anti-inflammatory effects. For instance, compounds within this class have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting their potential use in treating inflammatory conditions .

2. Antioxidant Activity

The antioxidant capacity of 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is attributed to the presence of electron-donating groups that stabilize free radicals .

3. Antiviral Activity

In vitro studies have shown that this hydrazone derivative possesses antiviral properties against several viral strains. The mechanism is believed to involve the inhibition of viral replication and interference with viral entry into host cells .

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various hydrazone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with IC50 values ranging from 5.4 μM to 24.3 μM for AChE and BChE respectively .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 4-Nitrophenyl Hydrazone | 10.4 | 7.7 |

| Fluorophenyl Derivative | 5.4 | 9.9 |

| Chlorophenyl Derivative | 18.1 | 15.6 |

Case Study 2: Cytotoxicity Against Cancer Cells

The cytotoxic effects of 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone were tested on MCF-7 breast cancer cells and Hek293-T cells. The compound exhibited selective cytotoxicity towards cancerous cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone and target proteins involved in disease pathways. These studies revealed key binding interactions that may explain the observed biological activities, particularly against cholinesterases and inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。